N-(2-chlorophenyl)piperazine-1-carboxamide
Overview
Description
N-(2-chlorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.70 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide, a derivative of N-(2-chlorophenyl)piperazine-1-carboxamide, showed superior antimicrobial activity with good growth inhibition against A. baumannii. This suggests its potential as a base for developing new antimicrobial agents (Patil et al., 2021).
CCR2 Antagonism : A novel series of N-aryl piperazine-1-carboxamide derivatives were discovered as human CCR2 chemokine receptor antagonists. This indicates its potential in therapeutic applications, particularly in addressing disorders involving CCR2 receptors (Cumming et al., 2012).
Synthesis and Characterization : The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety have been conducted. This contributes to the understanding of the structural properties of such compounds (Lv et al., 2013).
Versatile Synthesis Methods : An efficient and versatile synthesis of piperazine-2-carboxamides has been described, indicating the compound's importance in organic synthesis (Rossen et al., 1997).
Pharmacological Effects : N-(2-chlorophenyl)piperazine derivatives have been studied for their effects on serotonin receptors, indicating their potential use in neuroscience and psychopharmacology (Fuller et al., 1981).
Catalysis : Derivatives of N-(2-chlorophenyl)piperazine-1-carboxamide have been developed as Lewis basic catalysts for specific chemical reactions, highlighting its role in catalysis (Wang et al., 2006).
properties
IUPAC Name |
N-(2-chlorophenyl)piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-3-1-2-4-10(9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXGOKYUGMAKBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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